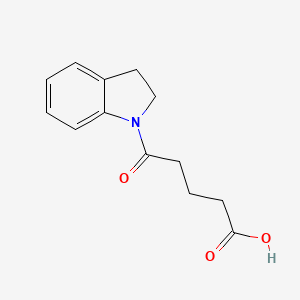

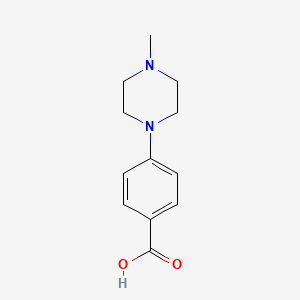

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydroindoles, which are structurally similar to the compound you’re asking about, are important components in many natural products and biologically active compounds . They are often used as intermediates for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may have useful pharmacological properties .

Synthesis Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a compound similar to the one you’re asking about, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .

Chemical Reactions Analysis

2,3-Dihydroindoles can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Scientific Research Applications

Synthetic Schemes and Isotopomers : One study describes a method for preparing isotopomers of 5-amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, essential for processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Stereochemical Investigations : Another study investigates the stereochemical aspects of nucleophilic addition reactions involving related indole derivatives, which is fundamental in understanding molecular interactions in organic chemistry (El-Samahy, 2005).

Synthesis of Substituted Compounds : Research includes the synthesis of 5-benzotriazolyl-substituted pyrid-2-ones from related 5-oxopentanoic acids, demonstrating the compound's utility in creating diverse molecular structures (Katritzky & Shcherbakova, 1996).

Applications in Molecular Docking Studies : The compound has been used in the synthesis of molecules for molecular docking studies, which are crucial for drug discovery and understanding protein-ligand interactions (Reddy et al., 2022).

Biological Activity and Enzyme Inhibition : Studies have also explored the synthesis of related indole derivatives for antimicrobial activity and enzyme inhibition, which is significant in medicinal chemistry and pharmacology (Attaby, Ramla, & Gouda, 2007).

Transition-Metal-Promoted Oxidative Cyclization : The compound's derivatives have been used in the synthesis of carbazole cores, demonstrating its role in complex organic reactions and potential applications in material science (Szewczyk, Ryczkowska, & Makowiec, 2019).

Infrared Spectroelectrochemistry : There's research on the synthesis of W(CO)5 complexes of related compounds for IR-detectable metal–carbonyl tracers, indicating applications in analytical chemistry (Kowalski et al., 2009).

Electrosynthesis : A study focused on the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, highlighting electrochemical applications (Konarev, Lukyanets, & Negrimovskii, 2007).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Future Directions

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name |

5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWDQZUQQAIPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353661 |

Source

|

| Record name | 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239135-37-6 |

Source

|

| Record name | 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)